molecular formula C22H29FO6 B14678083 (6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione CAS No. 28855-19-8

(6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione

Cat. No.: B14678083
CAS No.: 28855-19-8
M. Wt: 408.5 g/mol
InChI Key: RVBSTEHLLHXILB-FAHWDCBXSA-N
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Description

The compound (6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The process typically includes:

    Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Hydroxylation: Introduction of hydroxyl groups at the 6th, 11th, 17th, and 21st positions using selective hydroxylation reactions.

    Methylation: Addition of a methyl group at the 16th position using methylating agents like methyl iodide.

    Formation of the diene structure: This involves the formation of double bonds at the 1,4 positions through dehydrogenation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

Major Products Formed

Scientific Research Applications

(6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione: is widely used in scientific research due to its potent biological activities. Some key applications include:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Employed in research on cellular signaling pathways and gene expression modulation.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes involved in inflammation and immune response. The molecular targets include various cytokines, enzymes, and adhesion molecules, which are downregulated to reduce inflammation and immune activity.

Comparison with Similar Compounds

(6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione: is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and selectivity. Similar compounds include:

    Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different fluorination and hydroxylation patterns.

    Prednisolone: A corticosteroid with a similar structure but lacking the fluorine atom at the 9th position.

    Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16th position.

These compounds share common therapeutic uses but differ in their potency, duration of action, and side effect profiles.

Properties

CAS No.

28855-19-8

Molecular Formula

C22H29FO6

Molecular Weight

408.5 g/mol

IUPAC Name

(6R,8S,10S,11S,13S,14S,16S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21?,22-/m0/s1

InChI Key

RVBSTEHLLHXILB-FAHWDCBXSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O

Origin of Product

United States

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